![molecular formula C20H20N2O4S B2682987 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide CAS No. 892845-21-5](/img/structure/B2682987.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

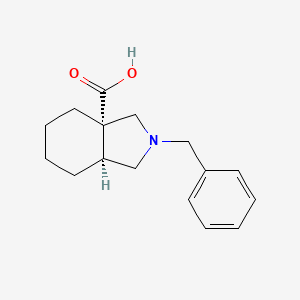

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is described in PubChem . Another example is the synthesis of “[1,3]-Dioxolo [4,5-f]benzodioxole (DBD) Fluorescent Dyes” which are synthesized from commercially available reactants .Molecular Structure Analysis

The molecular structure of similar compounds can be found in the PubChem database . For example, the molecular formula of “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” is C15H10FN3O3S . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available in the PubChem database . For example, “N’- ( [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide” has a molecular weight of 331.3 g/mol, XLogP3-AA of 3.8, and a topological polar surface area of 101 Ų .Wissenschaftliche Forschungsanwendungen

Pharmacological Evaluation and Anticonvulsant Activity

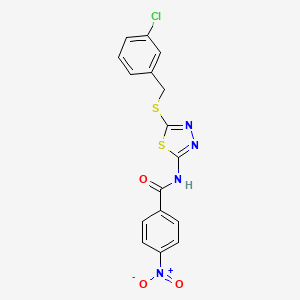

A study on 4-thiazolidinone derivatives, including those with benzothiazole moieties, demonstrated their potential as benzodiazepine receptor agonists with considerable anticonvulsant activity. These compounds showed significant efficacy in electroshock and pentylenetetrazole-induced lethal convulsion tests, highlighting their potential in developing new anticonvulsant therapies (Faizi et al., 2017).

Anticancer and Antitumor Activities

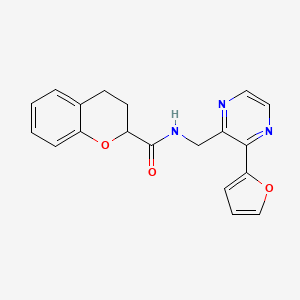

Research into the anticancer properties of benzothiazole derivatives revealed that certain compounds exhibit significant topoisomerase II inhibitory activity. This activity is crucial for developing therapeutic agents against various cancers by targeting the DNA replication process (Pınar et al., 2004). Another study highlighted the synthesis and evaluation of novel fluoroquinolone derivatives with benzothiazole substituents, showcasing potent antibacterial activity against various bacterial strains, which could lead to new treatments for bacterial infections (Sharma et al., 2017).

Anti-Inflammatory and Analgesic Agents

Benzoxazolone and benzothiazolone derivatives have been studied for their potential as anti-inflammatory and analgesic agents. The research into dimers based on these scaffolds showed promising in vitro and in vivo activity, comparable to known drugs like indomethacin and ketorolac, suggesting a pathway for developing new pain management and anti-inflammatory medications (Abdelazeem et al., 2015).

Antioxidant Properties

The synthesis and evaluation of N-substituted benzyl/phenyl derivatives based on the benzothiazine framework have shown that these compounds possess moderate to significant radical scavenging activity. This antioxidant property is crucial for developing treatments aimed at managing oxidative stress-related diseases (Ahmad et al., 2012).

Wirkmechanismus

The mechanism of action of similar compounds has been reported. For instance, halogenated N - (1,3,4-oxadiazol-2-yl)benzamides were found to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation . Another study suggests that the structural motif of benzothiazole derivatives interacts with the target molecules involved in the malarial infection process .

Eigenschaften

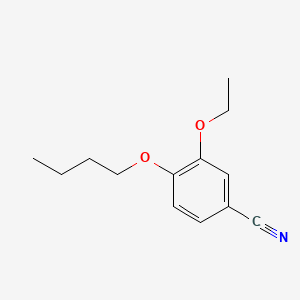

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-2-3-4-9-24-14-7-5-13(6-8-14)19(23)22-20-21-15-10-16-17(26-12-25-16)11-18(15)27-20/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBEXQPNHIRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)

![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)

![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)

![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)